1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
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Overview
Description
1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of pyrrolidin-2-one derivatives through the cascade reactions of N-substituted piperidines . This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one core structure allows the compound to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives and oxadiazole-containing compounds. Similar compounds include:
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidin-2-one core structure and exhibit similar reactivity and biological activities.
Oxadiazole derivatives: Compounds containing the oxadiazole ring system also show comparable chemical properties and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct reactivity and potential biological activities .
Properties
IUPAC Name |
1-phenyl-4-[5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-2-18(15-9-5-3-6-10-15)21-22-20(23-26-21)16-13-19(25)24(14-16)17-11-7-4-8-12-17/h3-12,16,18H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXZSIJYVMDVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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